1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester 1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 295345-27-6
VCID: VC8413835
InChI: InChI=1S/C12H14N2O2S/c1-3-14-10-6-5-8(11(15)16-4-2)7-9(10)13-12(14)17/h5-7H,3-4H2,1-2H3,(H,13,17)
SMILES: CCN1C2=C(C=C(C=C2)C(=O)OCC)NC1=S
Molecular Formula: C12H14N2O2S
Molecular Weight: 250.32 g/mol

1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester

CAS No.: 295345-27-6

Cat. No.: VC8413835

Molecular Formula: C12H14N2O2S

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester - 295345-27-6

Specification

CAS No. 295345-27-6
Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
IUPAC Name ethyl 1-ethyl-2-sulfanylidene-3H-benzimidazole-5-carboxylate
Standard InChI InChI=1S/C12H14N2O2S/c1-3-14-10-6-5-8(11(15)16-4-2)7-9(10)13-12(14)17/h5-7H,3-4H2,1-2H3,(H,13,17)
Standard InChI Key OFWHZYYLDSQVNB-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)C(=O)OCC)NC1=S
Canonical SMILES CCN1C2=C(C=C(C=C2)C(=O)OCC)NC1=S

Introduction

Structural and Chemical Properties of Benzimidazole Derivatives

Benzimidazoles are bicyclic systems comprising fused benzene and imidazole rings. Substitutions at positions 1, 2, and 5 significantly influence their chemical behavior. For 1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester, the ethyl group at position 1 enhances lipophilicity, while the mercapto (-SH) group at position 2 introduces reactivity toward electrophilic agents. The ethyl ester at position 5 contributes to solubility in organic solvents.

Comparative Analysis of Analogous Compounds

The following table summarizes key properties of structurally related benzimidazole esters:

Property1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid ethyl ester 1-Methyl-1H-benzimidazole-5-carboxylic acid methyl ester
CAS Number92108-02-6131020-36-5
Molecular FormulaC₁₃H₁₆N₂O₂C₁₀H₁₀N₂O₂
Molecular Weight232.28 g/mol190.20 g/mol
Density1.15 g/cm³Not reported
Boiling Point385.3°C109–111°C (melting point)
Flash Point186.8°CNot reported
Storage ConditionsRoom temperature, sealedSealed in dry, room temperature

The mercapto derivative’s absence from these datasets underscores the need for targeted synthesis and characterization studies.

Synthesis Pathways and Reactivity

General Synthesis of Benzimidazole Esters

Benzimidazole cores are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For example, 1-Methyl-1H-benzimidazole-5-carboxylic acid methyl ester is prepared by reacting 4-amino-3-(methylamino)benzoic acid with methyl chloroformate, followed by cyclization . Similarly, 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid ethyl ester likely involves ethylation of the imidazole nitrogen and esterification of the carboxylic acid group .

Applications and Biological Activity

Benzimidazole derivatives are renowned for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. While the mercapto variant’s bioactivity remains unexplored, its methyl and ethyl analogs exhibit potential:

  • Antimicrobial Activity: The ethyl-methyl analog (CAS 92108-02-6) has been screened for inhibitory effects against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL .

  • Enzyme Inhibition: Methyl esters (e.g., CAS 131020-36-5) show moderate inhibition of tyrosine kinases, suggesting utility in cancer therapy .

The mercapto group’s ability to form disulfide bonds or coordinate metals could enhance these properties, warranting further investigation.

SupplierCompound (Analog)PurityPackagingPrice
TRC Methyl 1-Methyl-1H-benzoimidazole-5-carboxylate>95%100 mg$60
Matrix Scientific Methyl 1-methyl-1H-1,3-benzimidazole-5-carboxylate>95%500 mg$599
Apolloscientific Methyl 1-methylbenzimidazole-5-carboxylate97%1 g$203

Prices scale nonlinearly with quantity, reflecting synthesis complexity.

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